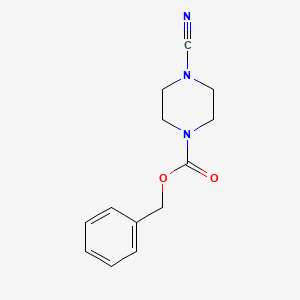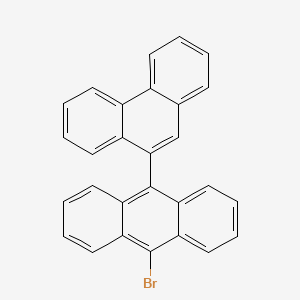
9-Bromo-10-(9-phenanthryl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-Bromo-10-(9-phenanthryl)anthracene” is a chemical compound with the molecular formula C28H17Br . It is a solid substance that appears as a light yellow to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the 9th carbon of an anthracene molecule, which is further substituted at the 10th position by a phenanthryl group . More detailed structural analysis would require specific spectroscopic data.
Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a molecular weight of 433.35 . The compound appears as a light yellow to yellow to green powder or crystal . It has a melting point range of 231.0 to 236.0°C .
Aplicaciones Científicas De Investigación
Photophysical Characterization and Applications
9-Bromo-10-(9-phenanthryl)anthracene, a derivative of anthracene, has been extensively studied for its unique photophysical properties and potential applications in various fields. For instance, this compound has been utilized in the fabrication of molecularly imprinted polymers (MIPs) for its ability to form complexes with carboxylic acids or carboxylates, highlighting its potential in chemical sensing and separation technologies (Zhang, Verboom, & Reinhoudt, 2001). Furthermore, it exhibits strong luminescent properties, emitting blue and blue-violet light, which can be tuned by solvent polarity and can be quenched by electron donors, making it a candidate for optoelectronic applications (Guo, Jin, & Liu, 2007).
Applications in OLEDs and Photon Upconversion
The compound's derivatives have been found useful in the design of blue-emitting materials for OLEDs and triplet-triplet annihilation photon upconversion (TTA-UC) systems. The substitution of the anthracene molecule can lead to new physical properties without losing its inherent optical properties, making it a versatile component for future design of blue-emitting materials (Gray et al., 2015). Other derivatives have been developed to demonstrate impressive luminous efficiency and stability, rendering them promising for electroluminescent device applications, particularly in blue OLEDs (Zhuang et al., 2014).
Photocatalytic Applications
Research has also delved into the photocatalytic capabilities of anthracene derivatives, where visible light irradiation can lead to oxygenation of the compound and further photoreactions. This photocatalytic process is initiated by photoexcitation and involves complex electron transfer states and radical coupling reactions (Kotani, Ohkubo, & Fukuzumi, 2004).
Solvatochromatic and Structural Studies
Solvatochromism and structural properties of anthracene derivatives have also been explored, revealing the substance's fluorescence emission variation in different solvents and providing insights into the potential for developing new materials with tailored optical properties (Imoto et al., 2009).
Propiedades
IUPAC Name |
9-bromo-10-phenanthren-9-ylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXPXSRUDGFLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
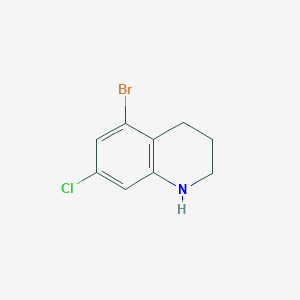
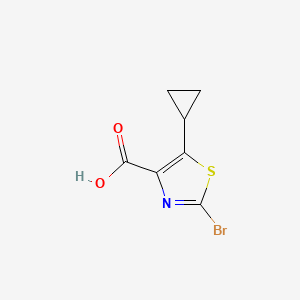

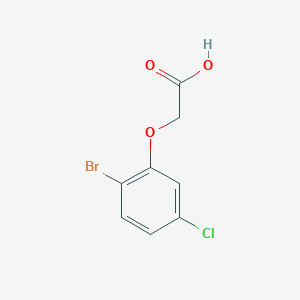
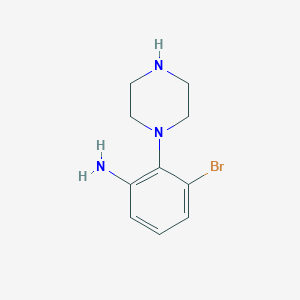
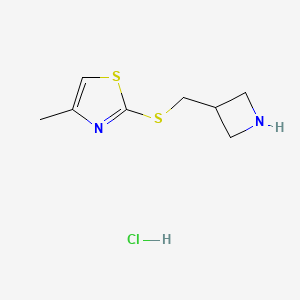
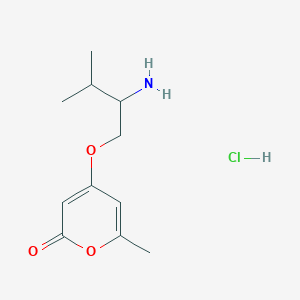
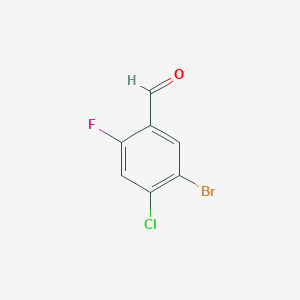
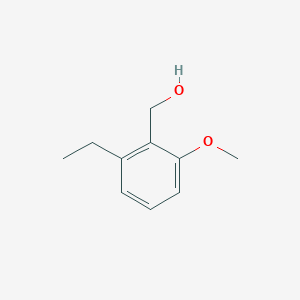
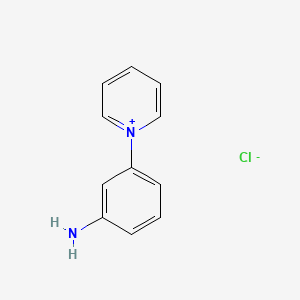
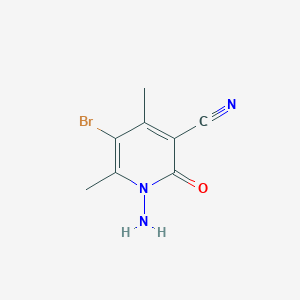
![2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile](/img/structure/B1380881.png)
